3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione
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Overview
Description
3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the triazino group and the phenylpropyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanol: A simpler compound with a phenylpropyl group.
1-Iodo-3-phenylpropane: Contains an iodine atom instead of the triazino group.
1,1,3,3-Tetramethyl-1,3-(di-3-phenylpropyl)-disiloxane: Contains silicon atoms and a different structural framework.
Uniqueness
3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione is unique due to its combination of a purine core, multiple methyl groups, and a triazino ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-14(2)26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25(22-13)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,14H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZCGMWCHYZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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